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Compound of Interest

Compound Name: Fluopsin C

Cat. No.: B14170345

Application Notes: Fluopsin C from Pseudomonas
aeruginosa

Introduction

Fluopsin C is a low-molecular-weight, organometallic secondary metabolite produced by
several bacteria, notably Pseudomonas aeruginosa.[1] First identified in 1970 as dark-green
prismatic crystals, it consists of a central copper (1) ion chelated by two N-
methylthioformohydroxamate ligands.[1][2][3] The biosynthesis of Fluopsin C in P. aeruginosa
IS a response to elevated copper concentrations and is orchestrated by the flc gene cluster.[1]
[2][4] This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive
and Gram-negative bacteria, including multidrug-resistant strains, as well as antifungal and
potential antitumor properties, making it a compound of significant interest for drug
development.[1][2][5][6]

Key Applications

o Antimicrobial Research: Investigating novel mechanisms of action against pathogenic
bacteria and fungi.[1][7][8]

o Drug Development: Serving as a lead compound for the development of new antibiotics to
combat antimicrobial resistance.[1][5]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b14170345?utm_src=pdf-interest
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.mdpi.com/2073-4395/12/12/2997
https://www.mdpi.com/2073-4395/12/12/2997
https://pmc.ncbi.nlm.nih.gov/articles/PMC8939262/
https://www.researchgate.net/figure/A-Dark-green-thin-prismatic-crystals-of-Fluopsin-C-purified-from-Pseudomonas_fig1_384009753
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.mdpi.com/2073-4395/12/12/2997
https://pmc.ncbi.nlm.nih.gov/articles/PMC8939262/
https://pubmed.ncbi.nlm.nih.gov/34793213/
https://www.mdpi.com/2073-4395/12/12/2997
https://pmc.ncbi.nlm.nih.gov/articles/PMC8939262/
https://cdr.lib.unc.edu/downloads/1j92gj134
https://cdr.lib.unc.edu/concern/honors_theses/jh344325m
https://www.mdpi.com/2073-4395/12/12/2997
https://pmc.ncbi.nlm.nih.gov/articles/PMC7288723/
https://www.researchgate.net/publication/341917257_Determining_the_Targets_of_Fluopsin_C_Action_on_Gram-Negative_and_Gram-Positive_Bacteria
https://www.mdpi.com/2073-4395/12/12/2997
https://cdr.lib.unc.edu/downloads/1j92gj134
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14170345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Bacterial Physiology: Studying copper homeostasis and stress response mechanisms in
bacteria.[2][4]

Experimental Protocols

This section provides detailed protocols for the production, extraction, and purification of
Fluopsin C from Pseudomonas aeruginosa cultures.

Protocol 1: Culture of P. aeruginosa for Fluopsin C
Production

This protocol outlines the steps for growing P. aeruginosa under conditions that induce the
production of Fluopsin C.

Strain Selection:Pseudomonas aeruginosa PAO1 or the high-producing LV strain are
recommended.[1][2]

o Media Preparation: Prepare M9 minimal medium or Luria-Bertani (LB) broth. While M9
medium has been used for biosynthetic studies, LB is suitable for general production.[2][5]

 Inoculation: Prepare an overnight starter culture of P. aeruginosa in 5 mL of the chosen
medium at 37°C with agitation.

e Production Culture: Dilute the overnight starter culture into a larger volume of fresh medium
to an optical density at 600 nm (OD600) of 0.01.[5]

e Induction: To induce Fluopsin C production, supplement the culture medium with a non-
toxic, elevated concentration of copper sulfate (CuS0Oa).[1][2] The optimal concentration
should be determined empirically for the specific strain and media conditions.

 Incubation: Incubate the production culture at 37°C for 24-48 hours with vigorous agitation
(e.g., 200-250 rpm) to ensure adequate aeration.

Protocol 2: Extraction of Fluopsin C from Culture
Supernatant
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This protocol describes an efficient method for extracting Fluopsin C from the liquid culture
medium. The majority of Fluopsin C is found in the supernatant.[5]

» Cell Separation: Following incubation, transfer the culture to centrifuge tubes and pellet the
bacterial cells by centrifugation (e.g., 6,000 x g for 15 minutes).

o Supernatant Collection: Carefully decant and collect the supernatant, which contains the
secreted Fluopsin C.

e Solvent Extraction:

o

Transfer the supernatant to a separatory funnel.

[¢]

Add an equal volume of Dichloromethane (DCM).

[¢]

Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.

[e]

Allow the layers to separate. The organic (DCM) layer, which is denser, will be at the
bottom and should be dark green.

» Collection of Organic Phase: Drain the lower DCM layer containing Fluopsin C into a clean
flask. A single extraction with DCM is highly efficient.[5]

e Crude Product Isolation: Remove the DCM from the collected organic phase using a rotary
evaporator to yield the crude, dark-green Fluopsin C extract.

Protocol 3: Purification by Flash Chromatography

This protocol details the purification of the crude extract to obtain high-purity Fluopsin C
crystals.

o Sample Preparation: Dissolve the crude extract from Protocol 2 in a minimal amount of the
initial mobile phase solvent (e.g., DCM).

o Chromatography Setup:

o Pack a flash chromatography column with silica gel.
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o Equilibrate the column with a non-polar solvent (e.g., hexane or DCM).

e Elution:
o Load the dissolved sample onto the column.

o Elute the column with a gradient of solvents. A common system involves increasing the
polarity, for example, by gradually increasing the percentage of ethyl acetate or methanol
in a DCM or hexane mobile phase.

o The green band corresponding to Fluopsin C should be monitored visually.
e Fraction Collection: Collect the eluted fractions.

o Purity Analysis: Analyze the purity of the fractions containing the green compound using
High-Performance Liquid Chromatography (HPLC) as described in Protocol 4.

e Final Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.
This may be followed by recrystallization to obtain thin, prismatic, dark-green crystals of
Fluopsin C.[3] Two sequential flash chromatography steps may be required to achieve high

purity.[3]

Protocol 4: HPLC Analysis and Quantification

This protocol is for the analytical verification and quantification of purified Fluopsin C.

o System: An HPLC system equipped with a UV-Vis detector and a C18 reverse-phase column
(e.g., 5 um, 4.6 mm x 250 mm) is required.[3]

» Mobile Phase: A gradient system is effective.
o Solvent A: Ultrapure water with 1% (v/v) acetic acid.
o Solvent B: Acetonitrile.

e Elution Program: Run a linear gradient from Solvent A to Solvent B over a suitable time
frame (e.g., 20-30 minutes).

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.researchgate.net/figure/A-Dark-green-thin-prismatic-crystals-of-Fluopsin-C-purified-from-Pseudomonas_fig1_384009753
https://www.researchgate.net/figure/A-Dark-green-thin-prismatic-crystals-of-Fluopsin-C-purified-from-Pseudomonas_fig1_384009753
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.researchgate.net/figure/A-Dark-green-thin-prismatic-crystals-of-Fluopsin-C-purified-from-Pseudomonas_fig1_384009753
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14170345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

o Detection: Monitor the elution at a wavelength of 262 nm.[3]

« |dentification: Pure Fluopsin C has a characteristic retention time under these conditions
(e.g., 14.3 minutes has been reported).[3] For definitive identification, Liquid
Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the molecular weight.

[1]

Quantitative Data

The following tables summarize key quantitative data related to Fluopsin C extraction and
activity.

Table 1: Extraction Efficiency

Parameter Value Source
Extraction Solvent Dichloromethane (DCM) [5]
Extraction Source Culture Supernatant [5]

| Efficiency | >98% (single extraction) |[5] |

Table 2: Purity and Analytical Parameters

Parameter Value Source
Achieved Purity 90.45% [3]
Analytical Method HPLC [3]
Column C18 (5 um, 4.6 mm x 250 mm)  [3]
Detection Wavelength 262 nm [3]

| Retention Time | ~14.3 minutes |[3] |

Table 3: Minimum Inhibitory Concentrations (MICs) of Fluopsin C
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Organism Strain MIC Source
Pseudomonas Significantly higher
aeruginosa PAO1 than non- [5]
(Producer) producers
Escherichia coli Lower than P.

_ BW25113 _ [5]
(Gram-negative) aeruginosa

| Bacillus subtilis (Gram-positive) | 168 | Lower than P. aeruginosa |[5] |

Visualizations: Pathways and Workflows

The following diagrams illustrate the key processes involved in Fluopsin C biosynthesis,

extraction, and cellular resistance.
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Caption: Experimental workflow for Fluopsin C production, extraction, and purification.

© 2025 BenchChem. All rights reserved.

7/10

Tech Support


https://www.benchchem.com/product/b14170345?utm_src=pdf-body-img
https://www.benchchem.com/product/b14170345?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14170345?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

flc Gene Cluster Enzymes
o FIcE .| Thiohydroxamate
> )
- (Fe(Il)-dependent) Ligand Chelation (x2)

@ Chelation (x2] Fluopsin C

L-Cysteine

\/

Fumarate

Click to download full resolution via product page

Caption: Simplified biosynthetic pathway of Fluopsin C from L-cysteine.
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Caption: Proposed self-resistance mechanism via the MexPQ-OpmE efflux pump.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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